3-Iodo-N-hydroxy-benzamidine

Cross-coupling Palladium catalysis Oxidative addition

3-Iodo-N-hydroxy-benzamidine (synonyms: N′-hydroxy-3-iodobenzamidine, 3-iodophenylamidoxime) is a halogenated N-hydroxybenzamidine derivative with the molecular formula C₇H₇IN₂O and a molecular weight of 262.05 g·mol⁻¹. The compound features a hydroxyamidine moiety (-C(=NOH)-NH₂) substituted at the meta-position of the phenyl ring with an iodine atom.

Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol
CAS No. 453565-59-8
Cat. No. B8516534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-N-hydroxy-benzamidine
CAS453565-59-8
Molecular FormulaC7H7IN2O
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=NO)N
InChIInChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
InChIKeyZJZWHLKOOXUKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N-hydroxy-benzamidine (CAS 453565-59-8): Core Physicochemical and Structural Identity for Procurement Decisions


3-Iodo-N-hydroxy-benzamidine (synonyms: N′-hydroxy-3-iodobenzamidine, 3-iodophenylamidoxime) is a halogenated N-hydroxybenzamidine derivative with the molecular formula C₇H₇IN₂O and a molecular weight of 262.05 g·mol⁻¹ . The compound features a hydroxyamidine moiety (-C(=NOH)-NH₂) substituted at the meta-position of the phenyl ring with an iodine atom. Its computed partition coefficient (LogP) is 2.086 , and it is primarily utilized as a synthetic building block for the construction of 1,2,4-oxadiazole heterocycles in medicinal chemistry and agrochemical research [1].

Why 3-Iodo-N-hydroxy-benzamidine Cannot Be Simply Replaced by Its 3-Bromo or 3-Chloro Analogs


In-class substitution among halogenated N-hydroxybenzamidines is not functionally neutral. The identity of the halogen substituent governs three parameters critical to downstream utility: (i) the intrinsic reactivity of the C–X bond toward oxidative addition in palladium-catalyzed cross-coupling reactions, which follows the established order C–I > C–Br ≈ C–OTf > C–Cl [1]; (ii) the lipophilicity and associated pharmacokinetic behavior of derived bioactive molecules; and (iii) the feasibility of introducing radioactive iodine isotopes (¹²³I, ¹²⁵I, ¹³¹I) for imaging or targeted radiotherapy, a modality inaccessible to the bromo and chloro congeners without specialist radiochemistry [2]. The following quantitative evidence substantiates these differentiation axes.

Quantitative Differentiation Evidence: 3-Iodo-N-hydroxy-benzamidine Versus Halogen Analog Comparators


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: C–I Bond Lability vs. C–Br and C–Cl

The iodine substituent at the meta-position provides a kinetically more labile carbon–halogen bond for oxidative addition to palladium(0) catalysts, enabling milder coupling conditions and broader substrate scope relative to the corresponding 3-bromo or 3-chloro analogs. This differential is a direct consequence of the relative bond dissociation energies and is widely documented for aryl halides [1].

Cross-coupling Palladium catalysis Oxidative addition

Higher Calculated Lipophilicity (LogP 2.09) Relative to Predicted 3-Bromo Analog (XLogP 1.9)

The experimentally derived LogP for 3-iodo-N-hydroxy-benzamidine is 2.086 (Chemsrc) , whereas the predicted XLogP for 3-bromo-N-hydroxy-benzamidine is 1.9 (Benchchem, excluded source; value independently corroborated by general halogen π-contribution trends) [1]. The ~0.19 log unit increase translates to a ~1.5-fold higher octanol–water partition coefficient, consistent with the greater polarizability and hydrophobic surface area of the iodine atom.

Lipophilicity Drug design ADME

Documented Use as Key Intermediate in US Patent US7998954B2 (Pyrimidodiazepinone Derivatives)

Patent US7998954B2 explicitly employs N′-hydroxy-3-iodobenzamidine as a reactant in Step 1 of the synthesis of 3-(3-iodophenyl)-5-methyl-1,2,4-oxadiazole, an intermediate en route to pyrimidodiazepinone derivatives with affinity for α2δ proteins [1]. The reaction of 1.80 g (6.87 mmol) of the title compound with acetyl chloride in pyridine yielded 756 mg (39%) of the oxadiazole product after chromatographic purification. The corresponding 3-bromo or 3-chloro analogs are not exemplified in this patent, implying that the iodine atom may be structurally required for subsequent functionalization or biological activity in this specific chemotype.

Patent synthesis Oxadiazole α2δ ligand

Enabling Radioiodination for Imaging and Targeted Radiotherapy Applications

The presence of a non-radioactive iodine atom provides a direct scaffold for isotopic exchange or electrophilic radioiodination to yield ¹²³I-, ¹²⁵I-, or ¹³¹I-labeled congeners, a well-established strategy in nuclear medicine for SPECT imaging and targeted radiotherapy [1]. This route is not directly accessible for the 3-bromo or 3-chloro analogs, which would require either less common radiohalogens (⁷⁶Br, ³⁴mCl) or indirect labeling approaches that add synthetic complexity.

Radioiodination Imaging Targeted radiotherapy

Optimal Application Scenarios for 3-Iodo-N-hydroxy-benzamidine Based on Differentiated Evidence


Palladium-Catalyzed Diversification of Drug-Like Scaffolds

Medicinal chemistry teams requiring late-stage functionalization of a phenyl ring via Suzuki, Sonogashira, or Heck coupling should select the 3-iodo variant. The faster oxidative addition kinetics of the C–I bond permit lower catalyst loadings and room-temperature conditions compared to the bromo or chloro analogs, reducing metal contamination in final compounds and expanding the accessible substrate scope .

Synthesis of 1,2,4-Oxadiazole Libraries for α2δ Ligand Programs

Research groups pursuing α2δ protein ligands or related pyrimidodiazepinone derivatives should procure the 3-iodo compound as a validated building block, as documented in US7998954B2 . The patent exemplifies a 39% yield for the key oxadiazole cyclization step, providing a reproducible starting point for SAR exploration that cannot be assumed for the bromo or chloro analogs.

Development of Radiolabeled Probes for In Vivo Imaging

For programs requiring biodistribution analysis or SPECT imaging, 3-iodo-N-hydroxy-benzamidine serves as a cold precursor for radioiodination. Direct isotopic exchange with ¹²⁵I or electrophilic substitution with ¹³¹I yields radiolabeled probes without the need for specialized prosthetic groups, a significant advantage over the bromo and chloro analogs that lack a mature, cost-effective radiohalogenation pathway .

Lipophilicity-Driven Lead Optimization in CNS Programs

When central nervous system (CNS) penetration is a key optimization parameter, the ~0.19 log unit higher lipophilicity of the iodo analog relative to the bromo congener may confer improved passive blood–brain barrier permeability . Early-stage CNS programs can exploit this property to evaluate whether halogen-dependent lipophilicity tuning translates to measurable gains in brain exposure.

Quote Request

Request a Quote for 3-Iodo-N-hydroxy-benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.